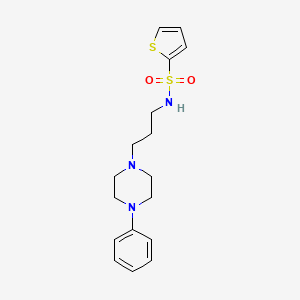

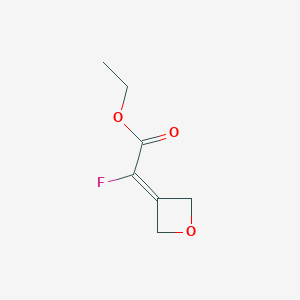

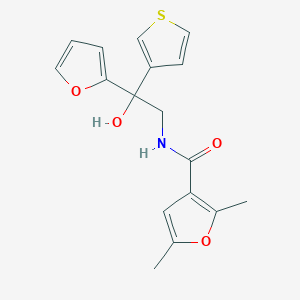

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as piperazine derivatives, which have been widely studied for their diverse pharmacological properties .

科学的研究の応用

Adenosine A2B Receptor Antagonists

- Luo Yan et al. (2006) developed sulfonamide derivatives, including N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide, as potent adenosine A2B receptor antagonists. These compounds showed high selectivity and potency, making them potential candidates for therapeutic applications (Luo Yan et al., 2006).

Urease Inhibition and Antibacterial Activity

- Mnaza Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition and showed promising antibacterial activities (Mnaza Noreen et al., 2017).

Cerebrovasodilation and Anticonvulsant Properties

- I. T. Barnish et al. (1981) studied a series of sulfonamides, including 5-(arylsulfonyl)thiophene-2-sulfonamides, for their cerebrovasodilatation and anticonvulsant activities. These compounds showed promise as therapeutic agents for conditions requiring increased cerebral blood flow (I. T. Barnish et al., 1981).

CCR4 Receptor Antagonists

- N. Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a potent CCR4 receptor antagonist. This compound and its derivatives, including this compound, showed potential as bioavailable CCR4 receptor antagonists (N. Kindon et al., 2017).

Biocatalysis in Drug Metabolism

- M. Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism. They focused on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrating the potential of microbial-based systems in producing drug metabolites for structural characterization (M. Zmijewski et al., 2006).

Synthesis and Biological Evaluation of Sulfonamide Derivatives

- Z. Chohan et al. (2011) synthesized sulfonamide-derived ligands and their transition metal complexes. These compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Z. Chohan et al., 2011).

Inhibitors of Human Carbonic Anhydrases

- C. Supuran et al. (2013) developed aromatic sulfonamide inhibitors of carbonic anhydrases, showcasing their effectiveness as inhibitors of various carbonic anhydrase isoenzymes. This research contributes to the development of novel therapeutic agents for conditions like glaucoma and edema (C. Supuran et al., 2013).

Computational Studies and Structural Analysis

- Adeel Mubarik et al. (2021) conducted computational studies on thiophene sulfonamide derivatives, focusing on their structural, molecular orbitals, optical, and thermodynamic parameters. This study provides insights into the molecular properties of these compounds, essential for drug design and development (Adeel Mubarik et al., 2021).

将来の方向性

The future directions for the study of “N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” could include further investigation of its synthesis, characterization, and potential biological activities. Additionally, its mechanism of action could be elucidated through in-depth biochemical and pharmacological studies .

作用機序

Target of Action

Compounds with similar structures, such as phenylpiperazine derivatives, have been reported to exhibit inhibitory activities againstacetylcholinesterase (AChE) and cholinesterase enzymes (AChE and BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting AChE, the compound could potentially prevent the breakdown of acetylcholine, leading to enhanced signaling in cholinergic neurons. This could have downstream effects on cognitive function and memory, as these processes are closely associated with cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE. This could enhance cholinergic neurotransmission, potentially improving cognitive function and memory .

特性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESECCFJUAYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)